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Compound of Interest

Compound Name: Denudatine

Cat. No.: B1229217 Get Quote

Introduction: Denudatine, a C₂₀-diterpenoid alkaloid, stands as a molecule of significant

interest within the scientific community, particularly for its potential therapeutic applications.[1]

Isolated from plants of the Aconitum genus, this natural product exhibits noteworthy

antiarrhythmic properties.[1] This technical guide provides a comprehensive overview of the

chemical structure of Denudatine, including its spectroscopic signature and a detailed look at

its synthesis and potential mechanism of action, tailored for researchers, scientists, and drug

development professionals.

Chemical Structure and Properties
Denudatine possesses a complex polycyclic structure characteristic of atisine-type diterpenoid

alkaloids. Its chemical identity is defined by the following parameters:
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Property Value

IUPAC Name

(3R,6aS,6bS,7S,8R,10R,10aS,11R,11aR,13R)-

1-ethyldodecahydro-3-methyl-9-methylene-

8,10a-ethano-11,3,6a-ethanylylidene-8H-

indeno[2,1-b]azocine-7,10-diol

Chemical Formula C₂₂H₃₃NO₂[1]

Molecular Weight 343.5 g/mol [1]

CAS Number 26166-37-0[1]

SMILES String

O[C@@H]1[C@@]2([H])--INVALID-LINK--

(CCC[C@]35C)--INVALID-LINK--([H])

[C@H]4[C@]2(CC[C@@H]1C6=C)[C@@H]6O

Solubility Soluble in Chloroform and DMSO[1]

The structure of Denudatine has been unequivocally confirmed through X-ray crystallography.

[2]

Spectroscopic Data
The structural elucidation of Denudatine and its analogs is heavily reliant on modern

spectroscopic techniques. Below is a summary of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is pivotal in defining the complex three-dimensional structure of

Denudatine. While the complete spectral data for Denudatine itself is dispersed in various

literature, the following table presents representative ¹H and ¹³C NMR chemical shifts for a

closely related denudatine-type alkaloid, Arcutisine, which shares the core denudatine
skeleton.[3]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Arcutisine (a Denudatine-type alkaloid) in

CDCl₃[3]
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Position δC (ppm) δH (ppm), mult. (J in Hz)

1 69.0, d 3.65, d (3.0)

2 24.6, t 1.95, m; 1.34, m

3 34.2, t 1.88, m; 1.55, m

4 34.0, s -

5 50.2, d 2.18, d (6.4)

6 26.3, t 1.83, m; 1.58, m

7 52.4, d 2.35, m

8 54.9, s -

9 36.7, d 1.62, m

10 45.8, d 2.05, m

11 67.8, d 4.35, d (3.0)

12 71.7, d 2.15, d (3.0)

13 77.1, d 5.06, dd (8.4, 4.4)

14 39.9, t 2.51, m; 1.75, m

15 207.3, s -

16 58.2, s -

17 49.8, t 2.93, d (6.4); 2.90, d (6.4)

18 26.3, q 0.71, s

19 59.1, t 3.15, d (12.8); 2.45, d (12.8)

20 54.9, d 2.85, s

N-CH₃ 44.0, q 2.24, s

Note: Data is for Arcutisine, a related compound, and serves as a representative example of

the denudatine skeleton's NMR characteristics.[3]
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Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information regarding the functional groups present in

a molecule.

Table 2: Characteristic IR Absorption Bands for Arcutisine (a Denudatine-type alkaloid)[3]

Wavenumber (cm⁻¹) Functional Group

3423 O-H (hydroxyl group)

Note: Data is for Arcutisine, a related compound.[3]

Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass

measurements.

Table 3: High-Resolution Mass Spectrometry Data for Arcutisine (a Denudatine-type alkaloid)

[3]

Ion Calculated m/z Found m/z

[M+H]⁺ 430.2593 430.2577

Note: Data is for Arcutisine, a related compound.[3]

Experimental Protocols
Isolation of Denudatine-type Alkaloids
Denudatine and related alkaloids are typically isolated from the roots of Aconitum species. A

general procedure involves the following steps:

Extraction: The dried and powdered plant material is extracted with a solvent such as

ethanol.[4][5]
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Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate

the alkaloids from neutral and acidic components. The extract is dissolved in an acidic

aqueous solution, washed with an organic solvent to remove neutral compounds, and then

the aqueous layer is basified to precipitate the alkaloids. The alkaloids are then extracted

into an organic solvent like chloroform.

Chromatography: The crude alkaloid mixture is then purified using various chromatographic

techniques, such as column chromatography on silica gel or alumina, to yield the pure

alkaloids.[3]

Spectroscopic Analysis
The following general protocols are employed for the spectroscopic characterization of

Denudatine and its analogs:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or

methanol-d₄ (CD₃OD).[3] 2D NMR experiments, including COSY, HSQC, and HMBC, are

essential for the complete assignment of all proton and carbon signals.

IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR)

spectrometer using KBr pellets or as a thin film.[3]

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as

electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3]

Synthesis and Potential Mechanism of Action
Total Synthesis
The total synthesis of Denudatine and its congeners has been a significant challenge and

achievement in organic chemistry, showcasing the complexity of this class of molecules. The

Sarpong group has reported a unified strategy for the preparation of C₂₀, C₁₉, and C₁₈

diterpenoid alkaloids, including denudatine-type structures.[2] Their approach often involves

intricate cascade reactions to construct the complex polycyclic core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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